1-ethanesulfonyl-1H-pyrazol-3-ylamine chemical structure and properties
1-ethanesulfonyl-1H-pyrazol-3-ylamine chemical structure and properties
An In-depth Technical Guide to 1-ethanesulfonyl-1H-pyrazol-3-ylamine: Structure, Properties, and Synthetic Insights
Abstract
This technical guide provides a comprehensive overview of 1-ethanesulfonyl-1H-pyrazol-3-ylamine, a heterocyclic compound of interest in contemporary medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper focuses on a detailed theoretical evaluation of its chemical structure, physicochemical properties, and a proposed synthetic pathway. This analysis is supported by comparative data from structurally related pyrazole derivatives and foundational chemical principles. Standard experimental protocols for its synthesis and characterization are also detailed to guide future laboratory investigations. The pyrazole scaffold is a well-established privileged structure in drug discovery, and this guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge to explore the potential of this particular derivative.[1][2]
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets. Numerous approved drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases, incorporate the pyrazole moiety, highlighting its importance in pharmaceutical research.[2] The derivatization of the pyrazole ring, such as the introduction of a sulfonyl group at the N1 position and an amino group at the C3 position, as in 1-ethanesulfonyl-1H-pyrazol-3-ylamine, can significantly modulate its physicochemical and pharmacological properties. This guide delves into the specifics of this N-sulfonylated aminopyrazole derivative.
Chemical Structure and Nomenclature
The fundamental identity of a chemical compound lies in its structure. 1-ethanesulfonyl-1H-pyrazol-3-ylamine consists of a central pyrazole ring, substituted at the N1 position with an ethanesulfonyl group (-SO₂CH₂CH₃) and at the C3 position with an amino group (-NH₂).
Systematic IUPAC Name: 1-(Ethanesulfonyl)-1H-pyrazol-3-amine
Molecular Formula: C₅H₉N₃O₂S
Canonical SMILES: CCS(=O)(=O)N1C=CC(=N1)N
Below is a two-dimensional representation of the chemical structure.
Caption: 2D structure of 1-ethanesulfonyl-1H-pyrazol-3-ylamine.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Reference for Analogy |
| Molecular Weight | 175.22 g/mol | Calculated |
| XLogP3 | -0.2 | [4] |
| Hydrogen Bond Donors | 1 (from the amino group) | Calculated |
| Hydrogen Bond Acceptors | 4 (two from sulfonyl oxygens, two from pyrazole nitrogens) | Calculated |
| Polar Surface Area (PSA) | 94.13 Ų | Calculated |
| Rotatable Bonds | 2 | Calculated |
These predicted values suggest that 1-ethanesulfonyl-1H-pyrazol-3-ylamine is a relatively polar molecule with good potential for forming hydrogen bonds. Its low predicted LogP indicates that it is likely to be hydrophilic.
Proposed Synthesis and Experimental Protocol
A plausible and efficient synthetic route to 1-ethanesulfonyl-1H-pyrazol-3-ylamine involves the N-sulfonylation of 1H-pyrazol-3-ylamine with ethanesulfonyl chloride. This reaction is a standard method for the formation of N-sulfonyl derivatives of amines and heterocycles. The amino group at the C3 position of the starting material is significantly less nucleophilic than the N1 nitrogen of the pyrazole ring, allowing for regioselective sulfonylation at N1.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-ethanesulfonyl-1H-pyrazol-3-ylamine.
Detailed Experimental Protocol
Materials and Reagents:
-
1H-Pyrazol-3-amine (1.0 eq)[6]
-
Ethanesulfonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for elution)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrazol-3-ylamine (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the starting material is fully dissolved.
-
Base Addition: Add pyridine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Sulfonylation: Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation of Crude Product: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-ethanesulfonyl-1H-pyrazol-3-ylamine.
Anticipated Spectroscopic Characteristics
The structure of the final product can be confirmed using standard spectroscopic techniques. The following are the anticipated key signals:
-
¹H NMR (in CDCl₃):
-
A triplet corresponding to the methyl protons (-CH₃) of the ethanesulfonyl group (approx. δ 1.3-1.5 ppm).
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethanesulfonyl group (approx. δ 3.2-3.4 ppm).
-
A broad singlet for the amino protons (-NH₂) (approx. δ 4.5-5.5 ppm).
-
Two doublets corresponding to the pyrazole ring protons at C4 and C5 (approx. δ 6.0-6.2 ppm and δ 7.8-8.0 ppm).
-
-
¹³C NMR (in CDCl₃):
-
A signal for the methyl carbon of the ethanesulfonyl group (approx. δ 7-9 ppm).
-
A signal for the methylene carbon of the ethanesulfonyl group (approx. δ 48-50 ppm).
-
Signals for the pyrazole ring carbons (C4, C5, and C3), with the C3 carbon bearing the amino group being the most deshielded of the ring carbons.
-
-
IR (Infrared Spectroscopy):
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Characteristic N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹).
-
Strong, asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group (approx. 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹).
-
Potential Applications in Drug Discovery
While the specific biological activity of 1-ethanesulfonyl-1H-pyrazol-3-ylamine has not been reported, its structural motifs suggest significant potential in medicinal chemistry.
-
Kinase Inhibition: Many N-substituted pyrazole derivatives are known to be potent kinase inhibitors.[2] The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of kinases. The ethanesulfonyl group can be directed towards solvent-exposed regions to improve solubility and pharmacokinetic properties, while the amino group provides a vector for further chemical modification to enhance potency and selectivity.
-
RIPK1 Inhibition: Recent studies have identified 1H-pyrazol-3-amine derivatives as novel, selective, and orally available inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator in inflammatory diseases.[7][8][9] This suggests that 1-ethanesulfonyl-1H-pyrazol-3-ylamine could be a promising starting point for the development of new anti-inflammatory agents.
-
Scaffold for Library Synthesis: The amino group at the C3 position is a versatile handle for further chemical elaboration through reactions such as acylation, alkylation, or reductive amination. This allows for the rapid generation of a library of diverse compounds for screening against various biological targets.
Safety and Handling
No specific safety data is available for 1-ethanesulfonyl-1H-pyrazol-3-ylamine. However, based on the safety profiles of structurally related compounds such as aminopyrazoles and sulfonyl chlorides, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11][12]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[10][11][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10][13]
Conclusion
1-ethanesulfonyl-1H-pyrazol-3-ylamine is a promising heterocyclic compound with significant potential for applications in drug discovery and medicinal chemistry. While direct experimental data is currently limited, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. The insights provided herein are intended to facilitate further research and unlock the therapeutic potential of this and related N-sulfonylated aminopyrazole derivatives.
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